molecular formula C17H14F3NO4S2 B2509129 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034239-78-4

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2509129
CAS No.: 2034239-78-4
M. Wt: 417.42
InChI Key: LLJRJECHNJFJFJ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
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Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, drawing from diverse research sources.

Structural Characteristics

The compound features several key structural components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered ring with sulfur.
  • Trifluoromethyl Group : A functional group that enhances lipophilicity and biological activity.
  • Benzenesulfonamide Group : Known for its role in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Intermediates : Starting with furan and thiophene derivatives.
  • Condensation Reactions : Combining intermediates under specific conditions to form the target compound.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Antibacterial Activity

Several derivatives of compounds with furan and thiophene rings have demonstrated significant antibacterial properties:

  • Mechanism : These compounds often inhibit bacterial protein synthesis and nucleic acid production, leading to bactericidal effects.
  • Minimum Inhibitory Concentrations (MIC) : For example, some related compounds show MIC values as low as 15.625 µM against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The antifungal potential of similar compounds has also been explored:

  • Compounds have shown inhibition rates (IR) of up to 87% against fungal strains such as Aspergillus flavus, with MIC values around 15.62 µg/mL .

Anti-inflammatory Properties

Compounds containing sulfonamide groups are known for their anti-inflammatory effects:

  • They may act by inhibiting specific enzymes involved in inflammatory pathways, although detailed mechanisms for this specific compound remain under investigation.

Research Findings

Recent studies have focused on the interaction of this compound with various biological targets:

  • Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.
  • Cellular Pathways : Modulation of pathways involved in inflammation and infection responses.

Case Studies

  • Antiviral Activity : Some structurally similar compounds have shown promising results against viral infections, particularly in inhibiting reverse transcriptase activity .
  • Biofilm Inhibition : Studies indicate that certain derivatives can disrupt biofilm formation in bacterial cultures, enhancing their effectiveness against persistent infections .

Data Tables

PropertyValue
Molecular FormulaC15H13F3N2O4S
Molecular Weight350.34 g/mol
CAS Number2034335-20-9
Antibacterial MIC (S. aureus)15.625–62.5 µM
Antifungal MIC (A. flavus)15.62 µg/mL

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-7-25-10-13)15-5-2-8-26-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJRJECHNJFJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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